An In-depth Technical Guide to Methyl 5-methyl-1H-indazole-7-carboxylate: Chemical Properties and Stability
An In-depth Technical Guide to Methyl 5-methyl-1H-indazole-7-carboxylate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, stability, and handling of methyl 5-methyl-1H-indazole-7-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Drawing upon data from closely related indazole derivatives, this document offers insights into its synthesis, reactivity, and analytical characterization.
Molecular Structure and Physicochemical Properties
Methyl 5-methyl-1H-indazole-7-carboxylate belongs to the indazole class of bicyclic heterocyclic aromatic organic compounds. The indazole core, composed of a fused benzene and pyrazole ring, is a prevalent scaffold in many biologically active molecules.[1][2] The structure of the parent acid, 5-methyl-1H-indazole-7-carboxylic acid, is presented below, with the esterification of the carboxylic acid group at the 7-position yielding the target molecule.
Table 1: Physicochemical Properties of 5-methyl-1H-indazole-7-carboxylic acid (Inferred for the methyl ester)
| Property | Value | Source |
| Molecular Formula | C9H8N2O2 | [3] |
| Molecular Weight | 176.17 g/mol | [4] |
| Monoisotopic Mass | 176.05858 Da | [3] |
| XlogP (Predicted) | 1.4 | [3] |
| Appearance | Expected to be a solid | [5][6] |
Note: Properties are for the parent carboxylic acid, but are expected to be similar for the methyl ester, with adjustments for the additional methyl group.
Synthesis and Reactivity
Proposed Synthetic Workflow
A plausible synthetic route would involve the Fischer esterification of the corresponding carboxylic acid using methanol in the presence of a strong acid catalyst, such as sulfuric acid.[7]
Caption: Proposed synthesis of methyl 5-methyl-1H-indazole-7-carboxylate.
Reactivity Profile
Indazole derivatives exhibit a rich reactivity profile. The nitrogen atoms in the pyrazole ring can be alkylated or acylated, and the benzene ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.[8][9] The ester group of methyl 5-methyl-1H-indazole-7-carboxylate can be hydrolyzed back to the carboxylic acid or converted to an amide. The indazole ring itself is generally stable but can be susceptible to degradation under harsh conditions.[1]
Stability and Storage
Chemical Stability
Indazole derivatives are generally stable under normal laboratory conditions.[10] However, they are incompatible with strong oxidizing agents.[10][11] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[10]
Table 2: Stability and Incompatibility
| Condition | Effect | Source |
| Normal Conditions | Stable | [10] |
| Strong Oxidizing Agents | Incompatible | [10][11] |
| High Temperatures | Decomposition, release of NOx, CO, CO2 | [10] |
Recommended Storage
For long-term storage, methyl 5-methyl-1H-indazole-7-carboxylate should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] It is advisable to store it away from sources of ignition.[11]
Experimental Protocols
Protocol for Esterification of 5-methyl-1H-indazole-7-carboxylic acid
This protocol is a general procedure and may require optimization.
-
Preparation: In a round-bottom flask, suspend 5-methyl-1H-indazole-7-carboxylic acid (1 equivalent) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the suspension while stirring.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[7]
General Protocol for Stability Testing (Stress Conditions)
-
Sample Preparation: Prepare solutions of methyl 5-methyl-1H-indazole-7-carboxylate in various solvents (e.g., water, methanol, acetonitrile).
-
Stress Conditions: Expose the solutions to a range of stress conditions:
-
Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Basic: 0.1 N NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H2O2 at room temperature.
-
Thermal: Solid compound heated in an oven (e.g., 80 °C).
-
Photolytic: Solution exposed to UV light.
-
-
Analysis: At specified time points, analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
Caption: Workflow for assessing the stability of the target compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling methyl 5-methyl-1H-indazole-7-carboxylate and its precursors. Based on data for similar compounds, it may cause skin and eye irritation.[4][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]
-
Ventilation: Use only with adequate ventilation to avoid breathing fumes or dust.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.[12]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[10] If on skin, wash off immediately with soap and plenty of water.[10] If inhaled, move to fresh air.[10] If swallowed, seek immediate medical assistance.[10]
Conclusion
Methyl 5-methyl-1H-indazole-7-carboxylate is a valuable research chemical with significant potential in drug discovery and development. While specific experimental data for this compound is limited, a comprehensive understanding of its chemical properties, stability, and reactivity can be extrapolated from closely related indazole derivatives. The protocols and information provided in this guide are intended to serve as a foundation for researchers working with this and similar molecules, enabling safe handling, effective synthesis, and robust characterization.
References
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Govek, et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]
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PubChem. (n.d.). 5-methyl-1h-indazole-7-carboxylic acid. Retrieved from [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. (n.d.). Retrieved from [Link]
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Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Beilstein Journals. (n.d.). Retrieved from [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. (n.d.). Retrieved from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. (2022, April 11). Retrieved from [Link]
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American Elements. (n.d.). Methyl 1-methyl-1H-indazole-5-carboxylate. Retrieved from [Link]
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